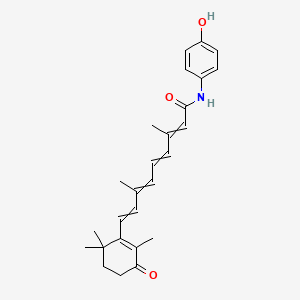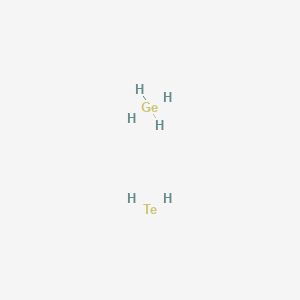
Germane tellane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane tellane is a chemical compound that belongs to the class of germanium and tellurium compounds. It is known for its unique properties and potential applications in various scientific fields. The compound is characterized by the presence of germanium and tellurium atoms, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Germane tellane can be synthesized through various methods, including chemical vapor deposition, thermal evaporation, and solution phase synthesis. One common approach involves the reaction of germanium tetrachloride with tellurium in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of germanium and tellurium precursors into the reactor, where they undergo a series of chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully monitored and optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Germane tellane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of germanium and tellurium atoms, which can participate in different chemical processes.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs under mild conditions and results in the formation of germanium dioxide and tellurium dioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one or more atoms in the this compound molecule with other atoms or groups. Common reagents for substitution reactions include halogens and organometallic compounds.
Major Products Formed: The major products formed from the chemical reactions of this compound include germanium dioxide, tellurium dioxide, and various organogermanium and organotellurium compounds. These products have diverse applications in different scientific fields.
Scientific Research Applications
Germane tellane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other germanium and tellurium compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is being studied for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: this compound is used in the production of semiconductors, optical materials, and other advanced materials. Its unique properties make it suitable for various industrial applications, including electronics and photonics.
Mechanism of Action
The mechanism of action of germane tellane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and other biomolecules, affecting their function and activity. For example, this compound may inhibit the activity of certain enzymes involved in cellular processes, leading to changes in cell behavior and function. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
Germane (GeH4): A germanium hydride with applications in semiconductor manufacturing and materials science.
Tellurane (TeH4):
Organogermanium Compounds: Compounds containing germanium-carbon bonds, used in various chemical and industrial applications.
Organotellurium Compounds:
Properties
Molecular Formula |
GeH6Te |
|---|---|
Molecular Weight |
206.3 g/mol |
IUPAC Name |
germane;tellane |
InChI |
InChI=1S/GeH4.H2Te/h1H4;1H2 |
InChI Key |
XGFIWEZOORNSLD-UHFFFAOYSA-N |
Canonical SMILES |
[GeH4].[TeH2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Hydrazinyl-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15157160.png)
![2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15157166.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-{1-[3,5-bis(trifluoromethyl)phenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethylphosphonic acid](/img/structure/B15157174.png)
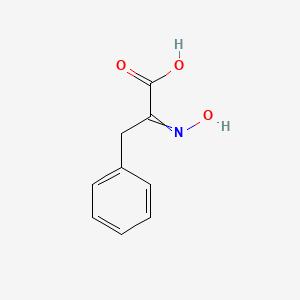
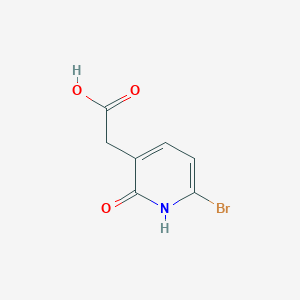
![5-Acetamido-2-{[5-acetamido-4-hydroxy-6-(4-nitrophenoxy)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]methoxy}-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15157197.png)
![Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl-](/img/structure/B15157205.png)
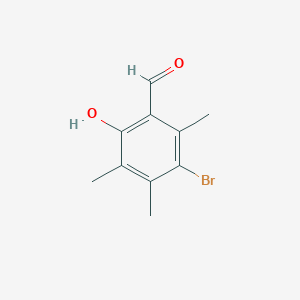
![[3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3H-pyrimidin-1-yl)oxolan-2-yl]methoxyphosphonic acid](/img/structure/B15157228.png)

![3-[(2-Chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B15157236.png)
